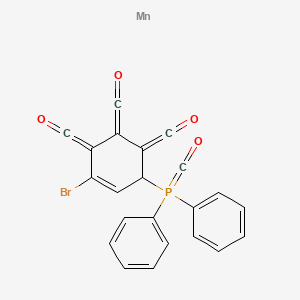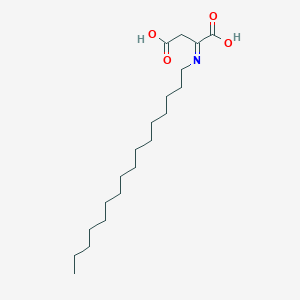
2-Hexadecyliminobutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexadecyliminobutanedioic acid is an organic compound with the molecular formula C20H37NO4The compound has a molecular weight of 355.512 g/mol and a boiling point of 511.1°C at 760 mmHg .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecyliminobutanedioic acid typically involves the reaction of hexadecylamine with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired imine product. The general reaction scheme is as follows:
Hexadecylamine+Maleic Anhydride→2-Hexadecyliminobutanedioic Acid
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to enhance the efficiency and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hexadecyliminobutanedioic acid can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxo compounds.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydrocarbon chain can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Hexadecyliminobutanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its surface-active properties.
Mecanismo De Acción
The mechanism of action of 2-Hexadecyliminobutanedioic acid involves its interaction with biological membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The imine group may also interact with specific molecular targets, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Hexadecylamine: Shares the long hydrocarbon chain but lacks the imine group.
Maleic Anhydride: Contains the anhydride functional group but lacks the long hydrocarbon chain.
2-Hexadecylaminoethanol: Similar structure but with an alcohol group instead of the imine.
Uniqueness: 2-Hexadecyliminobutanedioic acid is unique due to its combination of a long hydrocarbon chain and an imine functional group. This dual functionality imparts distinct chemical and physical properties, making it versatile for various applications .
Propiedades
Número CAS |
6339-77-1 |
|---|---|
Fórmula molecular |
C20H37NO4 |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
2-hexadecyliminobutanedioic acid |
InChI |
InChI=1S/C20H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18(20(24)25)17-19(22)23/h2-17H2,1H3,(H,22,23)(H,24,25) |
Clave InChI |
GHDFDXXVEMEIQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCN=C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline](/img/structure/B14725946.png)
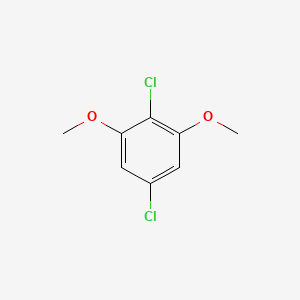
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B14725955.png)
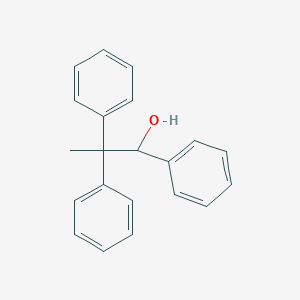
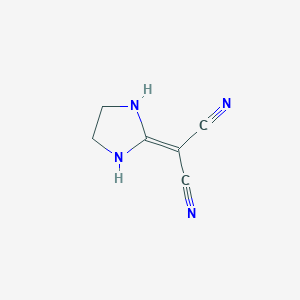

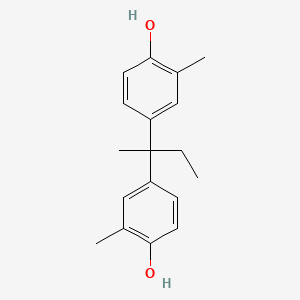
![1-Chloro-4-[(2-chloroethenyl)oxy]benzene](/img/structure/B14725998.png)

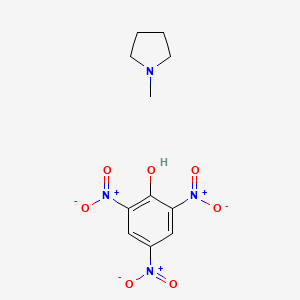
![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzoic acid](/img/structure/B14726005.png)
